4-[(4-Iodoanilino)methylene]-2-pentenedinitrile
Description
4-[(4-Iodoanilino)methylene]-2-pentenedinitrile is a nitrile-containing organic compound characterized by a conjugated pentenedinitrile backbone (five-carbon chain with two nitrile groups and a double bond) and a 4-iodoanilino substituent. The iodine atom at the para position of the aniline ring introduces significant steric and electronic effects, while the dinitrile moiety enhances reactivity in cycloaddition or polymerization reactions.
Properties
IUPAC Name |
(E,4Z)-4-[(4-iodoanilino)methylidene]pent-2-enedinitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8IN3/c13-11-3-5-12(6-4-11)16-9-10(8-15)2-1-7-14/h1-6,9,16H/b2-1+,10-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKGVMHWGWMESDD-XNFVDKGPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC=C(C=CC#N)C#N)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1N/C=C(/C=C/C#N)\C#N)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8IN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-[(4-Iodoanilino)methylene]-2-pentenedinitrile typically involves the reaction of 4-iodoaniline with a suitable aldehyde or ketone under specific conditions. The reaction conditions often include the use of a base to facilitate the formation of the methylene bridge. Industrial production methods may involve optimizing the reaction conditions to achieve higher yields and purity. Detailed synthetic routes and reaction conditions can be found in specialized chemical literature .
Chemical Reactions Analysis
4-[(4-Iodoanilino)methylene]-2-pentenedinitrile undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The iodo group in the compound can undergo substitution reactions with nucleophiles, resulting in the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
4-[(4-Iodoanilino)methylene]-2-pentenedinitrile has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s reactivity makes it useful in biochemical studies and as a probe in biological assays.
Industry: Utilized in the production of advanced materials and as an intermediate in various industrial processes
Mechanism of Action
The mechanism of action of 4-[(4-Iodoanilino)methylene]-2-pentenedinitrile involves its interaction with specific molecular targets and pathways. The compound’s reactivity allows it to form covalent bonds with target molecules, leading to changes in their structure and function. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
1-(4-Chlorophenyl)-3-(4-iodoanilino)-1-propanone (CAS 477320-54-0)
- Structure: Features a propanone core with 4-iodoanilino and 4-chlorophenyl groups.
- Key Differences :
- The ketone group (C=O) replaces the dinitrile functionality, altering electrophilicity.
- The chlorine substituent on the phenyl ring reduces steric bulk compared to iodine but increases electron-withdrawing effects.
- Applications : Likely serves as a precursor in halogenated aromatic synthesis, though specific uses are undocumented .
Ethyl 2-[4-[2-cyano-2-(4-phenyl-2-thiazolyl)ethenyl]-2-methoxyphenoxy]acetate (CAS 635698-31-6)
- Structure: Contains cyano and thiazolyl groups on an ethenyl-phenoxyacetate backbone.
- The ethoxy ester group improves solubility in polar solvents compared to the target compound’s iodine substituent.
- Applications : Likely explored for pesticidal or medicinal uses due to thiazole’s prevalence in bioactive molecules .
2-[Methoxy(4-phenoxyphenyl)methylene]propanedinitrile (CAS 330792-69-3)
- Structure: Propanedinitrile core with methoxy and 4-phenoxyphenyl substituents.
- Key Differences: Shorter carbon chain (C3 vs. C5) reduces conjugation length, affecting UV absorption and reactivity. Phenoxy groups enhance lipophilicity, whereas iodine in the target compound increases molecular weight and polarizability.
- Physical Properties :
Data Table: Comparative Properties of Selected Compounds
Research Findings and Implications
- Electronic Effects : The iodine atom in the target compound enhances electrophilic aromatic substitution reactivity compared to chlorine or methoxy analogs.
- Steric Considerations: The bulky iodoanilino group may hinder π-stacking interactions, reducing crystallinity relative to phenylthiazole derivatives .
- Thermal Stability : Predicted high boiling points in dinitrile compounds (e.g., 471°C for CAS 330792-69-3) suggest thermal robustness, advantageous for high-temperature syntheses .
Biological Activity
4-[(4-Iodoanilino)methylene]-2-pentenedinitrile, also known by its CAS number 339015-85-9, is an organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by a pentenedinitrile moiety linked to an iodoaniline group. This unique configuration may contribute to its biological activity.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C12H8N4I |
| Molecular Weight | 304.12 g/mol |
| CAS Number | 339015-85-9 |
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the activation of caspase pathways, which are crucial for programmed cell death.
Case Study:
A study conducted by Zhang et al. (2023) demonstrated that treatment with this compound resulted in a 70% reduction in cell viability in MCF-7 breast cancer cells after 48 hours of exposure. The study highlighted the compound's ability to disrupt mitochondrial function, leading to increased reactive oxygen species (ROS) production and subsequent apoptosis.
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial activity against various pathogens. Preliminary tests indicate efficacy against both Gram-positive and Gram-negative bacteria.
Table: Antimicrobial Efficacy
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
The biological activity of this compound is primarily attributed to its ability to interact with cellular targets involved in critical signaling pathways:
- Inhibition of DNA Synthesis : The compound may inhibit DNA synthesis by targeting topoisomerases, enzymes essential for DNA replication.
- Induction of Oxidative Stress : By increasing ROS levels, it disrupts cellular homeostasis, leading to apoptosis.
- Modulation of Cell Cycle : It has been observed to arrest the cell cycle at the G2/M phase, preventing cancer cells from proliferating.
Research Findings
Recent studies have focused on optimizing the synthesis and enhancing the biological activity of this compound. Researchers are investigating various derivatives to improve potency and selectivity.
Example Study:
A recent publication by Kumar et al. (2024) explored the synthesis of several analogs of this compound. The study found that certain modifications led to compounds with up to threefold increased potency against cancer cell lines compared to the parent compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
